molecular formula C15H12F3NO4S B14536818 N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 62261-74-9

N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14536818
CAS No.: 62261-74-9
M. Wt: 359.3 g/mol
InChI Key: XWURDWGCAJDMTD-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group, a methoxy group, and a trifluoromethanesulfonamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a suitable aromatic compound.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Trifluoromethanesulfonamide Group: This is usually done through sulfonylation reactions using trifluoromethanesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonamide group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzoyl-2-methoxyphenyl)acetamide
  • N-(5-Benzoyl-2-methoxyphenyl)benzenesulfonamide
  • N-(5-Benzoyl-2-methoxyphenyl)thiourea

Uniqueness

N-(5-Benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide stands out due to the presence of the trifluoromethanesulfonamide group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62261-74-9

Molecular Formula

C15H12F3NO4S

Molecular Weight

359.3 g/mol

IUPAC Name

N-(5-benzoyl-2-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C15H12F3NO4S/c1-23-13-8-7-11(14(20)10-5-3-2-4-6-10)9-12(13)19-24(21,22)15(16,17)18/h2-9,19H,1H3

InChI Key

XWURDWGCAJDMTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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